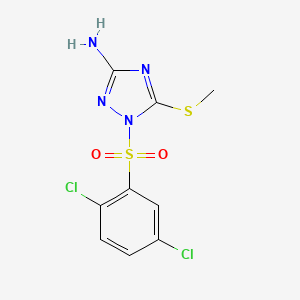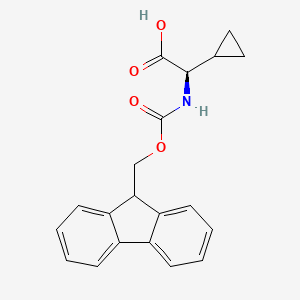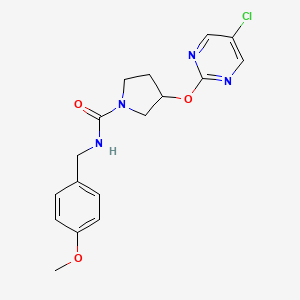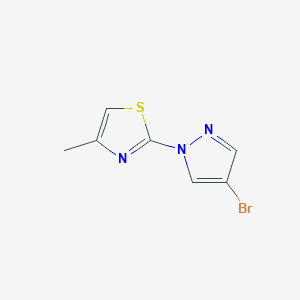
2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromopyrazol-1-yl)-4-methyl-1,3-thiazole is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
Synthesis and Chemical Reactivity
Thiazole and pyrazole derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For example, compounds have been generated via reactions involving thiosemicarbazides, triazoles, and Schiff bases, showing potential as antihypertensive α-blocking agents due to their good activity and low toxicity (Abdel-Wahab et al., 2008). The synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles transformed into bromo derivatives and further reacted to yield amino-1,3,4-thiadiazole derivatives, demonstrating antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).
Antimicrobial and Antifungal Activities
Bromination of certain derivatives has led to compounds with notable in vitro antibacterial and antifungal activities. These activities were observed against various pathogens, comparing favorably with commercial antibiotics and antifungals, indicating the potential of these compounds in antimicrobial research (Pundeer et al., 2013).
Catalytic and Synthetic Applications
Thiazolium-ion-based organic ionic liquids (OILs) have been synthesized from methyl thiazole derivatives, demonstrating utility in promoting reactions such as the benzoin condensation. These findings suggest applications in catalysis and synthetic chemistry, where such OILs can facilitate various organic transformations (Davis & Forrester, 1999).
Corrosion Inhibition
Derivatives of pyrazole and thiazole have been investigated as corrosion inhibitors for iron in acidic conditions. Their effectiveness was confirmed through various techniques, indicating the protective properties of these compounds against corrosion, which is significant for industrial applications (Babić-Samardžija et al., 2005).
Photophysical Properties
The investigation into the photophysical properties of iridium complexes with tetrazolate ligands, including derivatives of pyrazole, revealed their potential in color tuning for light-emitting devices. This research underscores the importance of the ancillary ligand in determining the emission properties of such complexes, which could be beneficial for developing new materials for optoelectronic applications (Stagni et al., 2008).
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-5-4-12-7(10-5)11-3-6(8)2-9-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKMGOGLOKRTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2703980.png)
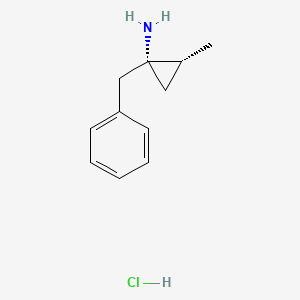

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2703983.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2703984.png)
![2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
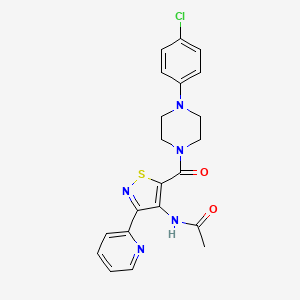
![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2703992.png)
